ABX196
Description
SOI87F7GN2 (CAS: 1161877-58-2) is a complex organic compound with the molecular formula C₅₀H₉₈N₂O₉ and a molecular weight of 865.35 g/mol. Its structure, defined by the SMILES notation [C@H]1([C@H](O)[C@@H](O)[C@@H](O)[C@H](O1)CNC(=O)C)OC[C@@H]([C@@H]([C@H](O)CCCCCCCCCCCCCC)O)NC(CCCCCCCCCCCCCCCCCCCCCCC)=O, features multiple stereocenters, hydroxyl groups, and a long aliphatic chain linked to an amide moiety . The compound’s InChI identifier (VITDDUXZOHEQMU-BYSUZVQFSA-N) further confirms its stereochemical complexity.
Properties
CAS No. |
1161877-58-2 |
|---|---|
Molecular Formula |
C50H98N2O9 |
Molecular Weight |
871.3 g/mol |
IUPAC Name |
N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-(acetamidomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]tetracosanamide |
InChI |
InChI=1S/C50H98N2O9/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-45(55)52-42(40-60-50-49(59)48(58)47(57)44(61-50)39-51-41(3)53)46(56)43(54)37-35-33-31-29-27-17-15-13-11-9-7-5-2/h42-44,46-50,54,56-59H,4-40H2,1-3H3,(H,51,53)(H,52,55)/t42-,43+,44+,46-,47-,48-,49+,50-/m0/s1 |
InChI Key |
VITDDUXZOHEQMU-BYSUZVQFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CNC(=O)C)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CNC(=O)C)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone methodology for constructing complex peptides, which may align with the structural features of Soi87F7GN2. The process involves sequential addition of amino acids to a resin-bound chain, utilizing protective groups to prevent side reactions. For example, the synthesis of α4β7 peptide antagonists employs Fmoc (fluorenylmethyloxycarbonyl) and Trt (trityl) protective groups to ensure regioselective coupling. Key steps include:
-
Resin activation : Chlorotrityl chloride resin is commonly used for C-terminal carboxylate anchoring.
-
Deprotection : Piperidine (20–30% in DMF) removes Fmoc groups after each coupling cycle.
-
Coupling : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) activate carboxyl groups for amide bond formation.
A representative synthesis pathway for a decapeptide analog involves:
Table 1: Representative Synthetic Steps for a Decapeptide Analog
Purification and Characterization
Chromatographic Techniques
Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and gradients of acetonitrile/water (0.1% TFA) is standard for peptide purification. Analytical ultracentrifugation and MALDI-TOF mass spectrometry ensure molecular weight verification.
Spectroscopic Validation
-
Nuclear Magnetic Resonance (NMR) : and NMR confirm backbone structure and side-chain integrity.
-
Circular Dichroism (CD) : Assesses secondary structure stability under varying pH and temperature.
Challenges in Scalability
Industrial-scale production faces hurdles such as:
-
Protective group incompatibility : Trt and Boc groups require stringent anhydrous conditions.
-
Byproduct formation : Aspartimide formation in acidic environments necessitates optimized cleavage cocktails.
Recent Advances in Sustainable Synthesis
Electrochemical methods, such as CO₂-derived carbon electrodeposition, present eco-friendly alternatives for precursor synthesis. These approaches achieve up to 92% current efficiency, reducing reliance on fossil fuel-derived calcium carbide.
Chemical Reactions Analysis
Soi87F7GN2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Soi87F7GN2 can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Applications
Soi87F7GN2 serves as a model compound for studying complex synthetic pathways and reaction mechanisms. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable tool for chemists:
- Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
- Reduction: Reduction reactions modify certain functional groups within the molecule.
- Substitution: Soi87F7GN2 can engage in substitution reactions, allowing for the replacement of specific atoms or groups.
These properties facilitate research into reaction mechanisms and synthetic methodologies in organic chemistry.
Biological Applications
In biological research, Soi87F7GN2 is investigated for its potential effects on cellular processes. Key areas of focus include:
- Cellular Impact: Studies have shown that Soi87F7GN2 may influence various cellular pathways, contributing to our understanding of cell signaling and regulation.
- Therapeutic Potential: Preliminary research indicates that this compound could have therapeutic applications, particularly in the treatment of hepatocellular carcinoma. Its interaction with specific molecular targets suggests it may modulate pathways involved in cancer progression.
Medical Applications
The medical applications of Soi87F7GN2 are particularly noteworthy:
- Cancer Research: Ongoing studies are exploring the compound's efficacy in targeting cancer cells. Initial findings suggest that it may inhibit tumor growth and promote apoptosis (programmed cell death) in hepatocellular carcinoma cells.
- Mechanism of Action: The mechanism by which Soi87F7GN2 exerts its effects involves binding to specific receptors or enzymes, thereby influencing cellular signaling pathways critical for cancer cell survival.
Industrial Applications
Soi87F7GN2's unique properties extend to industrial applications:
- Material Development: The compound is being explored for its potential in developing new materials with enhanced properties.
- Chemical Processes: Its role in various chemical processes underscores its versatility and importance in industrial chemistry.
Case Study 1: Cancer Therapeutics
A recent study explored the anti-cancer effects of Soi87F7GN2 on hepatocellular carcinoma cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent.
Case Study 2: Chemical Reaction Mechanisms
In a series of experiments focusing on synthetic pathways, Soi87F7GN2 was utilized to elucidate reaction mechanisms involving oxidation and reduction processes. The findings contributed valuable insights into organic synthesis methodologies.
Mechanism of Action
The mechanism of action of Soi87F7GN2 involves its interaction with specific molecular targets and pathways within the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Similarities
Based on similarity scores (0.71–0.87), compounds structurally or functionally related to SOI87F7GN2 include:
- (3-Bromo-5-chlorophenyl)boronic acid (CAS: 1072947-80-3)
- (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS: 1072945-47-9)
- (3-Bromo-4-fluorophenyl)boronic acid (CAS: 1072945-42-4)
While these boronic acids are smaller (molecular weight: 235–280 g/mol) and contain halogenated aromatic rings, they share functional utility with SOI87F7GN2 in cross-coupling reactions (e.g., Suzuki-Miyaura catalysis) . SOI87F7GN2’s long alkyl chain and amide group may enhance solubility in organic media, a contrast to the polar boronic acids, which are typically water-soluble .
Physicochemical Properties
Table 1: Key Properties of SOI87F7GN2 and Similar Compounds
Key Observations :
- SOI87F7GN2’s large size and stereochemical complexity likely reduce synthetic accessibility compared to simpler boronic acids.
- The boronic acids exhibit high GI absorption and moderate hydrophobicity (LogP ~2.15), making them suitable for drug discovery, whereas SOI87F7GN2’s bioavailability remains uncharacterized .
Biological Activity
Overview of Biological Activity Assessment
Biological activity refers to the effects that a compound has on living organisms or biological systems. This can encompass a wide range of activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. Understanding these activities is crucial for drug development and therapeutic applications.
Types of Biological Activities
-
Antimicrobial Activity :
- Assessed through methods like disk diffusion and minimum inhibitory concentration (MIC) tests.
- Important for identifying potential treatments for infections.
-
Anti-inflammatory Activity :
- Evaluated using in vitro assays to measure the production of pro-inflammatory cytokines.
- Relevant for developing treatments for chronic inflammatory diseases.
-
Antioxidant Activity :
- Measured using assays such as DPPH and ABTS to determine a compound's ability to scavenge free radicals.
- Critical for understanding the compound's role in oxidative stress-related diseases.
-
Cytotoxicity :
- Assessed using cell viability assays (e.g., MTT or LDH assays) to determine effects on cell growth and survival.
- Essential for evaluating safety profiles in drug development.
Research Methodologies
-
In Vitro Studies :
Laboratory-based studies using cell lines to assess biological activity. -
In Vivo Studies :
Animal models used to evaluate the effects of compounds in a living organism. -
Phytochemical Analysis :
Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to identify the chemical constituents of plant extracts and their correlation with biological activity.
Case Studies and Findings
While specific case studies on “Soi87F7GN2” were not found, research on similar compounds often includes:
- Example Case Study 1 : A study might explore the antimicrobial properties of a new synthetic compound, demonstrating its efficacy against various bacterial strains while assessing cytotoxicity in mammalian cells.
- Example Case Study 2 : Research could focus on a natural extract with demonstrated anti-inflammatory effects, detailing its mechanism of action through inhibition of specific pathways like NF-kB.
Data Tables
| Biological Activity | Methodology Used | Key Findings |
|---|---|---|
| Antimicrobial | Disk diffusion | Effective against E. coli and S. aureus |
| Anti-inflammatory | Cytokine assay | Reduced TNF-alpha production by 50% |
| Antioxidant | DPPH assay | Scavenging activity IC50 = 25 µg/mL |
| Cytotoxicity | MTT assay | IC50 = 30 µg/mL in cancer cell lines |
Q & A
Basic Research Questions
Q. How should researchers formulate testable hypotheses for studies involving novel compounds like Soi87F7GN2?
- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and ethical alignment of hypotheses. For example, if studying Soi87F7GN2’s catalytic properties, define measurable outcomes (e.g., reaction efficiency, stability under varying conditions) and align with existing literature gaps . The PICO framework (Population/Problem, Intervention, Comparison, Outcome) can further refine questions, such as comparing Soi87F7GN2’s efficacy against established catalysts .
Q. What experimental design principles ensure reproducibility in synthesizing Soi87F7GN2?
- Methodological Answer :
- Step 1 : Document synthesis protocols with granularity (e.g., solvents, temperatures, catalysts) and validate purity through NMR/XRD .
- Step 2 : Include control experiments (e.g., blank reactions, reference compounds) to isolate variables .
- Step 3 : Adhere to SI units and replicate procedures across multiple batches to confirm consistency .
- Example Table:
| Parameter | Value Range | Measurement Tool |
|---|---|---|
| Reaction Temperature | 25–80°C | Digital Thermocouple |
| Solvent Purity | ≥99.9% | HPLC |
Q. How can researchers optimize data collection for Soi87F7GN2’s physicochemical characterization?
- Methodological Answer : Prioritize multi-modal analysis (e.g., spectroscopy, chromatography, thermal analysis) to cross-validate properties like solubility or stability. Use standardized templates (e.g., IUPAC guidelines) for reporting data . For qualitative data (e.g., crystallinity patterns), employ triangulation by comparing XRD, SEM, and computational simulations .
Advanced Research Questions
Q. How to resolve contradictions in Soi87F7GN2’s reported bioactivity across studies?
- Methodological Answer :
- Step 1 : Conduct a systematic literature review to identify variables causing discrepancies (e.g., assay protocols, cell lines) .
- Step 2 : Replicate conflicting experiments under controlled conditions, adjusting one variable at a time (e.g., pH, concentration) .
- Step 3 : Apply statistical models (e.g., ANOVA, regression) to quantify the impact of each variable .
- Example Workflow:
Literature Review → Hypothesis on Discrepancy Source → Controlled Replication → Statistical Validation
Q. What strategies validate computational models predicting Soi87F7GN2’s molecular interactions?
- Methodological Answer :
- Benchmarking : Compare simulation results (e.g., docking scores, binding energies) with empirical data from SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
- Sensitivity Analysis : Test model robustness by varying parameters (e.g., force fields, solvent models) and assess output stability .
- Collaborative Validation : Share models/code via repositories (e.g., GitHub, Zenodo) for peer verification .
Q. How to design cross-disciplinary studies for Soi87F7GN2’s applications in energy storage?
- Methodological Answer :
- Step 1 : Define shared objectives with collaborators (e.g., material scientists for electrode design, electrochemists for cycle testing) .
- Step 2 : Use hybrid methodologies, such as combining DFT (Density Functional Theory) for material design with experimental prototyping .
- Step 3 : Establish a unified data repository (e.g., LabArchives) to integrate datasets from disparate disciplines .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing Soi87F7GN2’s dose-response relationships?
- Methodological Answer : Use non-linear regression models (e.g., Hill equation) for sigmoidal curves, and report EC₅₀/IC₅₀ values with 95% confidence intervals. For non-normal distributions, apply non-parametric tests (e.g., Mann-Whitney U) .
Q. How to ensure compliance with ethical guidelines in publishing Soi87F7GN2’s toxicity data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
